1,1-Diethylcyclopropane

Description

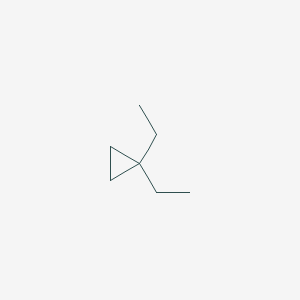

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUROAZUCSQPSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061391 | |

| Record name | Cyclopropane, 1,1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-19-6 | |

| Record name | 1,1-Diethylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, 1,1-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, 1,1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, 1,1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,1-Diethylcyclopropane

CAS Number: 1003-19-6

This technical guide provides a comprehensive overview of 1,1-diethylcyclopropane, a saturated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, physicochemical properties, synthesis, spectroscopic data, and safety information.

Chemical Identity and Properties

This compound, also known as gem-diethylcyclopropane, is a cycloalkane with the chemical formula C₇H₁₄.[1] Its structure consists of a three-membered cyclopropane ring with two ethyl groups attached to the same carbon atom.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| CAS Number | 1003-19-6 | [1][2] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.1861 g/mol | [1] |

| Canonical SMILES | CCC1(CC1)CC | [3] |

| InChI Key | VUROAZUCSQPSOK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 87.9 °C at 760 mmHg | [2] |

| Melting Point | -105.9 °C | [2] |

| Density | 0.774 g/cm³ | [2] |

| Vapor Pressure | 70.4 mmHg at 25 °C | [2] |

| Refractive Index | 1.3915 (estimate) | [2] |

| logP | 2.58660 | [2] |

Synthesis

The synthesis of this compound can be achieved through a modified Freund reaction, a classic method for forming cyclopropane rings. The general approach involves the intramolecular cyclization of a 1,3-dihalide using a reducing agent, typically zinc.

Experimental Protocol: Synthesis from 1,3-Dibromo-2,2-diethylpropane

A plausible synthetic route to this compound involves the dehalogenation and cyclization of 1,3-dibromo-2,2-diethylpropane. This method is adapted from the general procedures for synthesizing cyclopropanes from 1,3-dihalides.

Materials:

-

1,3-dibromo-2,2-diethylpropane

-

Zinc dust

-

Ethanol (anhydrous)

-

Sodium carbonate (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust and anhydrous ethanol.

-

A solution of 1,3-dibromo-2,2-diethylpropane in anhydrous ethanol is added dropwise to the stirred suspension of zinc dust.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, the excess zinc is filtered off, and the filtrate is diluted with water.

-

The aqueous solution is extracted with diethyl ether.

-

The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.

-

The resulting crude this compound is then purified by fractional distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching vibrations of the cyclopropyl and ethyl groups. The C-H stretching of the cyclopropane ring typically appears at higher wavenumbers (around 3080-3000 cm⁻¹) compared to the ethyl C-H stretches (around 2960-2850 cm⁻¹). The ring deformation vibrations can be observed in the fingerprint region.[4]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of ethyl and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl protons (a quartet and a triplet) and the cyclopropyl protons. The geminal and vicinal coupling constants of the cyclopropyl protons would be indicative of the three-membered ring structure.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the ethyl group carbons.

-

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

| Hazard Class | Category |

| Flammable Liquids | Category 2 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation, Narcotic effects) |

The safety information is based on general data for flammable hydrocarbons and related cyclopropane derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed handling and emergency procedures.

GHS Pictograms:

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

While this compound itself is not a common pharmaceutical ingredient, the cyclopropane motif is of significant interest in medicinal chemistry. The strained three-membered ring can act as a bioisostere for other chemical groups, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets. The study of simple cyclopropane derivatives like this compound can provide valuable insights into the fundamental chemical and physical properties of this important structural unit, aiding in the design of more complex and potent drug candidates.

References

An In-depth Technical Guide to the Chemical Properties of 1,1-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a saturated, cyclic hydrocarbon with the molecular formula C₇H₁₄.[1][2] As a simple alkyl-substituted cyclopropane, its chemical behavior is largely defined by the inherent ring strain of the three-membered ring. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Number | 1003-19-6 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 87.9 °C at 760 mmHg | [2] |

| Melting Point | -105.9 °C | |

| Density | 0.774 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.3915 (estimate) |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 63.32 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -99.77 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 5.72 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 29.94 | kJ/mol | Joback Calculated Property |

| Ionization Energy (IE) | 8.56 ± 0.05 | eV | NIST |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts can be inferred from related structures. The cyclopropyl protons would appear at high field (upfield), a characteristic feature of strained ring systems. The ethyl group protons would exhibit typical quartet and triplet patterns.

A ¹³C NMR spectrum has been reported, providing evidence for the carbon skeleton.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a top peak at m/z 69.[3] This likely corresponds to the loss of an ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available and displays characteristic C-H stretching and bending vibrations for the cyclopropyl and ethyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a dihalocyclopropane precursor. One documented route utilizes the reaction of 1,1-dibromo-2,2-diethylcyclopropane with sodium in methanol.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place small pieces of sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Precursor: Dissolve 1,1-dibromo-2,2-diethylcyclopropane in anhydrous methanol and add it dropwise to the sodium-methanol mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water to consume any unreacted sodium.

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or pentane. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: After removing the drying agent by filtration, concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the high ring strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. This strain makes the C-C bonds of the ring susceptible to cleavage under certain conditions, leading to ring-opening reactions.

Ring-Opening Reactions

The cyclopropane ring can undergo cleavage in the presence of electrophiles, such as halogens (e.g., bromine), or under thermal conditions. The reaction with bromine in a non-polar solvent would be expected to yield 1,3-dibromo-2,2-diethylpropane through a radical mechanism, especially in the presence of light.[4]

Logical Relationship: Ring-Opening with Bromine

Caption: Ring-opening reaction of this compound with bromine.

Thermal Stability

At elevated temperatures, this compound can undergo thermal isomerization to form various alkenes. The specific products and reaction conditions would need to be determined experimentally, but the reaction would involve the cleavage of a C-C bond in the ring followed by hydrogen shifts.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to a comprehensive Safety Data Sheet (SDS).[5]

Applications

While specific applications of this compound in drug development are not widely documented, small, strained carbocyclic rings are of interest in medicinal chemistry as bioisosteric replacements for other functional groups or as scaffolds for the synthesis of more complex molecules. The related compound, diethyl 1,1-cyclopropanedicarboxylate, is a known intermediate in the synthesis of pharmaceuticals, highlighting the potential utility of the cyclopropane motif in drug design.[6] The non-polar nature of this compound could also make it a candidate for use as a specialized solvent in certain applications.

Conclusion

This compound is a simple yet interesting molecule whose chemistry is governed by the inherent strain of its three-membered ring. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, a plausible synthetic route, and a discussion of its reactivity. While direct applications in drug development are not yet established, the unique structural features of this and other cyclopropane derivatives continue to make them intriguing targets for synthesis and methodological studies in organic and medicinal chemistry. Further research into the specific reactivity and biological activity of this compound could unveil novel applications for this fundamental carbocycle.

References

- 1. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 13C NMR [m.chemicalbook.com]

- 2. Cyclopropane, 1,1-diethyl- [webbook.nist.gov]

- 3. This compound | C7H14 | CID 66086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]

A Technical Guide to 1,1-diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a saturated hydrocarbon featuring a cyclopropane ring substituted with two ethyl groups attached to the same carbon atom. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data, tailored for a technical audience in research and development. The unique conformational constraints and electronic properties imparted by the cyclopropane ring make this and related structures of interest in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a cycloalkane with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1003-19-6 | [1] |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Boiling Point | 87.9 °C at 760 mmHg | LookChem |

| Density | 0.774 g/cm³ | LookChem |

| Refractive Index | 1.3915 (estimate) | LookChem |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A classical approach involves the intramolecular cyclization of a 1,3-dihaloalkane using a reducing agent, such as zinc.

Experimental Protocol: Synthesis from 1,3-dibromo-2,2-diethylpropane

This protocol is based on the general principles of the Freund reaction for cyclopropane synthesis.

Materials:

-

1,3-dibromo-2,2-diethylpropane

-

Zinc dust, activated

-

Ethanol, absolute

-

Diethyl ether

-

Hydrochloric acid, dilute

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction flask equipped with a reflux condenser and a mechanical stirrer is charged with activated zinc dust and absolute ethanol.

-

1,3-dibromo-2,2-diethylpropane is added to the stirred suspension.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by gas chromatography.

-

After cooling to room temperature, the reaction mixture is filtered to remove unreacted zinc.

-

The filtrate is diluted with water and extracted with diethyl ether.

-

The combined ether extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Synthesis Workflow

References

An In-depth Technical Guide to the Molecular Structure of 1,1-diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 1,1-diethylcyclopropane, a saturated cyclic hydrocarbon. This document collates available data on its molecular geometry, spectroscopic characteristics, and relevant chemical reactions, presenting it in a format tailored for researchers in the fields of chemistry and drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₁₄, is a mono-substituted cyclopropane derivative.[1][2] Its structure consists of a three-membered carbon ring with two ethyl groups attached to the same carbon atom. The inherent ring strain of the cyclopropane ring significantly influences its chemical and physical properties.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.19 g/mol | [3] |

| CAS Number | 1003-19-6 | [1][2] |

| IUPAC Name | This compound | [3] |

| Density | 0.774 g/cm³ (estimate) | |

| Boiling Point | 87.9 °C at 760 mmHg |

Molecular Geometry

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full experimental spectrum for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a quartet for the methylene protons and a triplet for the methyl protons) and the methylene protons of the cyclopropane ring. Due to the asymmetry of the molecule, the cyclopropyl protons are diastereotopic and are expected to appear as complex multiplets.

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound exists in the literature, although the specific chemical shifts are not detailed in the available abstracts.[1][4] Based on related compounds, the quaternary carbon of the cyclopropane ring is expected to be the most deshielded of the ring carbons. The carbons of the ethyl groups will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations. The NIST WebBook provides a gas-phase IR spectrum.[5] Key expected vibrational modes are summarized in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 - 3000 | C-H stretch (cyclopropyl) |

| ~2960 - 2850 | C-H stretch (ethyl) |

| ~1465 | CH₂ scissoring |

| ~1020 | Cyclopropane ring deformation |

Synthesis of this compound

A common and effective method for the synthesis of gem-disubstituted cyclopropanes is the Simmons-Smith reaction. While a specific detailed protocol for this compound is not explicitly available, a general procedure can be adapted from the reaction with a suitable alkene precursor, 3-ethyl-2-pentene.

Simmons-Smith Cyclopropanation: An Overview

The Simmons-Smith reaction involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to form a cyclopropane ring.[6] The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product. A common modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), which often provides higher yields.[4]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Simmons-Smith Reaction (General)

The following is a generalized protocol for the Simmons-Smith cyclopropanation of an alkene. Note: This is a representative procedure and would require optimization for the specific synthesis of this compound from 3-ethyl-2-pentene.

-

Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.

-

Reaction with Diiodomethane: A solution of diiodomethane in anhydrous ether is added to the activated zinc-copper couple. The mixture is gently heated to initiate the formation of the organozinc carbenoid.

-

Addition of Alkene: The alkene (3-ethyl-2-pentene) is added dropwise to the carbenoid solution at a controlled temperature.

-

Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Chemical Reactivity: Acid-Catalyzed Ring Opening

The strained three-membered ring of cyclopropanes is susceptible to ring-opening reactions under acidic conditions. In the case of this compound, an acid-catalyzed hydration reaction would be expected to proceed via a protonated cyclopropane intermediate, leading to the formation of an alcohol.

Mechanism of Acid-Catalyzed Hydration

The mechanism involves the protonation of a C-C bond in the cyclopropane ring, which is followed by nucleophilic attack by water. According to Markovnikov's rule, the proton will add to the carbon atom that is less substituted, leading to the formation of the more stable tertiary carbocation. Water then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol product.

Caption: Acid-catalyzed hydration of this compound.

This reaction highlights the alkene-like character of the cyclopropane ring, a key aspect of its reactivity that is of interest in synthetic chemistry and drug design, where the cyclopropyl group can act as a stable bioisostere for a double bond or as a reactive handle for further molecular elaboration.

References

- 1. This compound | C7H14 | CID 66086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane, 1,1-diethyl- [webbook.nist.gov]

- 3. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of 1,1-diethylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethylcyclopropane, a saturated hydrocarbon with a unique strained-ring system. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. This document details its infrared (IR), ¹³C nuclear magnetic resonance (NMR), ¹H NMR, and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is characterized by vibrational modes typical of alkyl-substituted cyclopropanes.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretch (cyclopropyl) |

| ~2960 | C-H stretch (asymmetric, CH₃) |

| ~2870 | C-H stretch (symmetric, CH₃) |

| ~2930 | C-H stretch (asymmetric, CH₂) |

| ~2850 | C-H stretch (symmetric, CH₂) |

| ~1460 | C-H bend (CH₂ and CH₃) |

| ~1020 | Cyclopropane ring breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 28.9 | -CH₂- (ethyl group) |

| 20.3 | C1 (quaternary) |

| 14.5 | -CH₃ (ethyl group) |

| 9.5 | C2/C3 (ring CH₂) |

| Note: Data referenced from Organic Magnetic Resonance, 16, 71(1981).[1] |

¹H NMR Data

Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~1.2 | Quartet | 4H | -CH₂- (ethyl group) |

| ~0.8 | Triplet | 6H | -CH₃ (ethyl group) |

| ~0.1 | Singlet | 4H | -CH₂- (cyclopropyl ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M - C₂H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for the nucleus of interest (¹H or ¹³C).

-

The magnetic field is shimmed to achieve homogeneity.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Gas-Phase Infrared (IR) Spectroscopy

-

Sample Introduction: A gaseous sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell is controlled to optimize the signal intensity.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

-

The infrared beam is passed through the gas cell containing the sample.

-

The transmitted radiation is detected, and an interferogram is generated.

-

-

Data Processing: The interferogram is converted to a single-beam spectrum via a Fourier transform. The single-beam sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: As this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. In a GC-MS setup, the compound is first separated from any impurities on a capillary column.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The logical workflow for the spectroscopic analysis of this compound is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-depth NMR Analysis of 1,1-diethylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,1-diethylcyclopropane. Due to the limited availability of public domain spectral data for this specific molecule, this guide will focus on the theoretical analysis, expected spectral features based on analogous compounds, and detailed experimental protocols for acquiring such data.

Introduction to the NMR Spectroscopy of Cyclopropanes

Cyclopropane rings possess unique electronic properties that significantly influence their NMR spectra. The high degree of s-character in the C-C bonds and the resulting ring strain lead to proton (¹H) and carbon (¹³C) chemical shifts that are notably upfield compared to their acyclic or larger-ring counterparts. The protons on the cyclopropane ring typically resonate in the range of 0.2 to 0.5 ppm, a region often free from signals of other aliphatic protons. Similarly, the carbon atoms of the cyclopropane ring are shielded and appear at unusually high field in the ¹³C NMR spectrum.

Predicted NMR Spectral Data for this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

-

Cyclopropyl Protons (CH₂): The four protons on the cyclopropane ring (at C2 and C3) are chemically equivalent due to the molecule's symmetry. However, they are magnetically non-equivalent. This will result in a complex multiplet pattern, likely a second-order effect, in the characteristic upfield region for cyclopropyl protons (estimated around 0.2-0.4 ppm).

-

Methylene Protons (CH₂ of ethyl): The two methylene groups of the ethyl substituents are equivalent. Each will appear as a quartet due to coupling with the adjacent methyl protons. The chemical shift is expected in the range of 1.2-1.5 ppm.

-

Methyl Protons (CH₃ of ethyl): The two methyl groups of the ethyl substituents are also equivalent and will appear as a triplet, coupled to the adjacent methylene protons. This signal is anticipated in the range of 0.8-1.0 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals:

-

Quaternary Carbon (C1): The substituted carbon of the cyclopropane ring is expected to have a chemical shift in the range of 15-25 ppm.

-

Cyclopropyl Carbons (C2 and C3): The two methylene carbons of the cyclopropane ring are equivalent and will appear as a single signal in the upfield region, typically between 5 and 15 ppm.

-

Methylene Carbons (CH₂ of ethyl): The two equivalent methylene carbons of the ethyl groups are expected to resonate in the range of 20-30 ppm.

-

Methyl Carbons (CH₃ of ethyl): The two equivalent methyl carbons of the ethyl groups will show a signal in the range of 10-15 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| Cyclopropyl-H (4H) | 0.2 - 0.4 | Multiplet | - |

| Ethyl-CH₂ (4H) | 1.2 - 1.5 | Quartet | ~7 |

| Ethyl-CH₃ (6H) | 0.8 - 1.0 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 | 15 - 25 |

| C2, C3 | 5 - 15 |

| Ethyl-CH₂ | 20 - 30 |

| Ethyl-CH₃ | 10 - 15 |

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent containing TMS.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 10-12 ppm is usually adequate.

-

Temperature: Room temperature (e.g., 298 K).

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 200-250 ppm is standard.

-

Temperature: Room temperature (e.g., 298 K).

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.

-

Coupling Constant Measurement: For resolved multiplets, measure the peak-to-peak separation to determine the coupling constants (J-values) in Hertz.

Visualizations

Logical Relationship of Protons in this compound

Caption: Molecular structure and proton environments of this compound.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR analysis of this compound presents a valuable case study for understanding the spectral characteristics of substituted cyclopropanes. While experimental data is not widely accessible, a thorough understanding of the underlying principles of NMR and the analysis of analogous structures allows for a reliable prediction of its ¹H and ¹³C NMR spectra. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to acquire high-quality data for this and similar molecules, which is crucial for structural elucidation and characterization in various fields, including drug discovery and materials science.

An In-depth Technical Guide to the Infrared Spectrum of 1,1-diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1,1-diethylcyclopropane, a saturated cyclic hydrocarbon. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a relevant synthetic methodology. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound and its derivatives.

Core Data Presentation: Infrared Spectrum

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrational modes of its constituent functional groups. The primary regions of interest include the C-H stretching vibrations of the cyclopropyl ring and the ethyl groups, as well as bending and skeletal vibrations.

The gas-phase infrared spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1][2][3][4] An analysis of this spectrum reveals the following prominent absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3080 | C-H stretch (cyclopropyl CH₂) | Medium |

| ~2960 | Asymmetric C-H stretch (CH₃) | Strong |

| ~2930 | Asymmetric C-H stretch (CH₂) | Strong |

| ~2870 | Symmetric C-H stretch (CH₃ and CH₂) | Strong |

| ~1460 | CH₂ scissoring/bending | Medium |

| ~1380 | CH₃ symmetric bending ("umbrella" mode) | Medium |

| ~1020 | Cyclopropane ring skeletal vibration | Medium |

Experimental Protocols

Infrared Spectrum Acquisition

The following is a general protocol for obtaining the Fourier-transform infrared (FTIR) spectrum of a neat liquid sample, such as this compound.

Materials:

-

FTIR Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pasteur pipette

-

Desiccator for storing salt plates

-

Acetone or other suitable volatile solvent for cleaning

-

Lens tissue

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the polished surfaces.

-

If the plates are not clean, gently wipe them with a lens tissue moistened with a small amount of acetone and allow them to dry completely.

-

Using a Pasteur pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.[5]

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[5]

-

-

Sample Analysis:

-

Place the "sandwiched" salt plates into the sample holder in the FTIR spectrometer's sample compartment.

-

Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

-

Cleaning:

-

After analysis, disassemble the salt plates.

-

Clean the plates thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue.

-

Return the clean, dry plates to the desiccator for storage.[5]

-

Synthesis of this compound

A common method for the synthesis of 1,1-disubstituted cyclopropanes involves the reaction of a malonic ester with a dihaloalkane followed by further modification. While a specific detailed protocol for this compound from a primary literature source was not retrieved in the search, a general and analogous procedure based on the synthesis of cyclopropane derivatives from diethyl malonate is presented below. The synthesis of this compound has been reported by Shortridge, R.W., et al. in 1948.[4]

Reaction Scheme: A plausible synthetic route would involve the dialkylation of a suitable precursor followed by cyclization. A more direct, though potentially lower-yielding, approach is the Simmons-Smith cyclopropanation of 3-ethyl-2-pentene, though this was not the focus of the search. An alternative, based on the synthesis of related cyclopropanedicarboxylic acids, involves the reaction of diethyl malonate with 1,2-dibromoethane, followed by alkylation and decarboxylation. A general representation of the formation of a cyclopropane ring from diethyl malonate is shown below:

General Procedure for the Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate:

This procedure describes the formation of the cyclopropane ring from diethyl malonate, which is a key intermediate.

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition of diethyl malonate is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diethyl cyclopropane-1,1-dicarboxylate.

-

Purify the product by vacuum distillation.

Further steps would be required to convert the dicarboxylate to this compound, likely involving reduction of the ester groups to alcohols, conversion to a leaving group, and subsequent reduction or a Grignard-type reaction.

Mandatory Visualization

The following diagrams illustrate the workflow for FTIR spectroscopy and a conceptual representation of a synthetic pathway.

Caption: Workflow for FTIR Spectroscopy of a Liquid Sample.

Caption: Conceptual Synthesis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 1,1-diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry of 1,1-diethylcyclopropane (C₇H₁₄). It includes key mass spectral data, a proposed fragmentation pathway, and a representative experimental protocol for analysis. This information is crucial for the identification and structural elucidation of this compound in various research and development settings.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Ion Fragment |

| 27 | 45 | [C₂H₃]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

| 39 | 48 | [C₃H₃]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 83 | 30 | [C₆H₁₁]⁺ |

| 98 | 5 | [C₇H₁₄]⁺• (Molecular Ion) |

Note: The base peak at m/z 69 represents the most abundant fragment ion in the spectrum. The molecular ion peak at m/z 98 is observed with low relative intensity, which is common for aliphatic compounds under electron ionization.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion, [C₇H₁₄]⁺•. The high energy of this ionization method leads to subsequent bond cleavages and rearrangements, resulting in the observed fragment ions. The proposed primary fragmentation pathway is outlined below.

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Description of Fragmentation Steps:

-

Ionization: The process begins with the bombardment of the this compound molecule with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion ([C₇H₁₄]⁺•) at m/z 98.

-

Formation of the Base Peak (m/z 69): The most favorable fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) from the molecular ion. This results in the formation of a stable secondary carbocation, [C₅H₉]⁺, which is observed as the base peak at m/z 69. The high stability of this cation contributes to its high abundance.

-

Formation of the m/z 83 Fragment: An alternative initial fragmentation involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to the formation of the [C₆H₁₁]⁺ ion at m/z 83.

-

Secondary Fragmentations:

-

The ion at m/z 83 can further fragment by losing an ethene molecule (C₂H₄) to form the [C₄H₇]⁺ ion at m/z 55.

-

Similarly, the base peak ion at m/z 69 can undergo the loss of an ethene molecule to yield the [C₃H₅]⁺ ion at m/z 41.

-

-

Formation of Smaller Fragments: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), likely formed through alpha-cleavage at the quaternary carbon of the cyclopropane ring. Other smaller fragments, such as [C₃H₃]⁺ (m/z 39) and [C₂H₃]⁺ (m/z 27), are formed through more complex rearrangements and cleavage events.

Experimental Protocols

The following describes a representative experimental protocol for the acquisition of an electron ionization mass spectrum of this compound, consistent with standard practices for volatile organic compounds.

Instrumentation:

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Gas Chromatograph (GC): A GC system is typically used for sample introduction and separation, coupled directly to the mass spectrometer.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase such as 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 20 - 200

-

Scan Speed: 1000 amu/s

Sample Preparation:

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A 1 µL aliquot of this solution is then injected into the GC-MS system.

This technical guide provides a foundational understanding of the mass spectral behavior of this compound. The provided data and proposed fragmentation pathways can serve as a valuable reference for the identification and characterization of this and structurally related compounds in complex matrices.

References

Physicochemical and Thermodynamic Properties of 1,1-Diethylcyclopropane

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. The information is compiled from various sources, including the NIST Chemistry WebBook and Cheméo, offering both experimental and calculated data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for this compound.

This compound is a cycloalkane with the chemical formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Its structure consists of a cyclopropane ring with two ethyl groups attached to the same carbon atom. A summary of its key identifiers is provided in Table 1.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 1003-19-6[1][2] |

| Molecular Formula | C₇H₁₄[1][2] |

| Molecular Weight | 98.1861 g/mol [2] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3[2] |

| InChIKey | VUROAZUCSQPSOK-UHFFFAOYSA-N[2] |

| SMILES | CCC1(CC)CC1[3] |

A compilation of the available thermodynamic data for this compound is presented in Table 2. This includes both experimentally determined and computationally estimated values.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source/Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 63.32 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) | -99.77 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 5.72 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 29.94 | kJ/mol | Joback Calculated Property[3] |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 | J/mol·K | Joback Calculated Property[3] |

| Ionization Energy (IE) | 8.56 ± 0.05 | eV | NIST[3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.587 | Crippen Calculated Property[3] | |

| Water Solubility (log10WS) | -2.41 | mol/l | Crippen Calculated Property[3] |

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)

| Temperature (K) | Cp,gas (J/mol·K) |

| 298.15 | 155.35 |

| 400 | 196.23 |

| 500 | 234.33 |

| 600 | 268.96 |

| 700 | 299.71 |

| 800 | 326.38 |

| 900 | 348.97 |

| 1000 | 367.68 |

Methodologies for Property Determination

The thermodynamic data presented in this guide are derived from both experimental measurements and computational estimations. This section provides an overview of the methodologies employed.

Experimental Methodology: Bomb Calorimetry for Enthalpy of Combustion

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a sample crucible.

-

Due to its volatility, the sample may be encapsulated in a gelatin capsule of known mass and heat of combustion.

-

A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

-

-

Bomb Assembly and Pressurization:

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb head is securely sealed to the bomb vessel.

-

The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

-

Calorimeter Setup:

-

The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water.

-

The calorimeter is assembled with a stirrer and a high-precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C).

-

The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

-

Combustion and Temperature Measurement:

-

The stirrer is started to ensure a uniform temperature throughout the water in the bucket.

-

The initial temperature of the calorimeter is recorded at regular intervals (e.g., every 30 seconds) for a period of time to establish a stable baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature is continuously recorded at short intervals as it rises rapidly after ignition and then begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings using methods such as the Regnault-Pfaundler or Dickinson method.

-

The heat capacity of the calorimeter system (C_cal) is determined in separate experiments using a standard substance with a known heat of combustion, such as benzoic acid.

-

The total heat released during the combustion (q_total) is calculated using the equation: q_total = C_cal * ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials (e.g., the gelatin capsule).

-

The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release and the mass of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Below is a diagram illustrating the general workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Methodologies

The Joback method is a group contribution method used for the estimation of various thermodynamic properties of pure components based on their molecular structure. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed. For this compound, the relevant groups would be those constituting the cyclopropane ring and the ethyl substituents. This method was used to calculate the standard Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, and the ideal gas heat capacity presented in this guide. It is a widely used estimation technique, particularly when experimental data is unavailable.

The Crippen method is another group contribution approach, specifically for the estimation of the octanol-water partition coefficient (logP) and molar refractivity. Similar to the Joback method, it involves dissecting the molecule into its constituent atoms and their bonding environments and summing the contributions of each fragment. This method was employed to determine the logP and water solubility values for this compound.

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound, presenting both experimental and calculated data in a structured format. Detailed methodologies for the experimental determination of the enthalpy of formation via bomb calorimetry and for the computational estimation of various properties have been provided. The included workflow diagram offers a clear visual representation of the experimental process. This compilation of data and methodologies is intended to be a valuable asset for researchers and professionals requiring a thorough understanding of the thermodynamic behavior of this compound.

References

A Technical Guide to the Synthesis and Properties of gem-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and chemical properties of gem-diethylcyclopropane, also known as 1,1-diethylcyclopropane. This guide is intended for professionals in the fields of chemical research and drug development who are interested in the unique structural and chemical attributes of cyclopropane-containing molecules. The gem-diethyl motif offers a valuable building block for introducing lipophilicity and three-dimensionality into molecular design.

Physicochemical Properties

gem-Diethylcyclopropane is a cycloalkane with the molecular formula C7H14.[1][2][3] Its physical and chemical properties are summarized in the table below. This data is essential for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C7H14 | [1][3] |

| Molecular Weight | 98.19 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 1003-19-6 | [1][3] |

| Boiling Point | 87.9 °C at 760 mmHg | [4] |

| Melting Point | -105.9 °C | [4] |

| Density | 0.774 g/cm³ | [4] |

| Vapor Pressure | 70.4 mmHg at 25 °C | [4] |

| Refractive Index | 1.3915 (estimate) | [4] |

| XLogP3 | 3.4 | [4] |

| Exact Mass | 98.109550447 Da | [3][4] |

Synthetic Protocols

The synthesis of gem-diethylcyclopropane can be achieved through several routes. The following sections detail the experimental protocols for key synthetic methodologies.

Intramolecular Wurtz Reaction

One common method for the preparation of cyclopropanes is the intramolecular cyclization of a 1,3-dihalide using a reducing agent, such as zinc.

Experimental Protocol:

-

Starting Material: 1,3-dibromo-2,2-diethylpropane.

-

Reagents: Zinc dust, ethanol.

-

Procedure:

-

A reaction flask is charged with zinc dust and ethanol under an inert atmosphere.

-

1,3-dibromo-2,2-diethylpropane is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux and monitored for the consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and filtered to remove excess zinc.

-

The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield this compound.

-

Reduction of a gem-Dihalocyclopropane

Another synthetic approach involves the reduction of a 1,1-dihalo-2,2-diethylcyclopropane.

Experimental Protocol:

-

Starting Material: 1,1-dibromo-2,2-diethylcyclopropane.

-

Reagents: Sodium, methanol.

-

Procedure:

-

1,1-dibromo-2,2-diethylcyclopropane is dissolved in methanol in a reaction vessel.

-

Sodium metal is added portion-wise to the solution, controlling the exothermic reaction.

-

The reaction is stirred until all the sodium has reacted and the starting material is consumed.

-

The reaction mixture is carefully quenched with water.

-

The product is extracted into an organic solvent.

-

The organic extract is washed, dried, and concentrated.

-

Purification by distillation affords pure this compound.[4]

-

Synthetic Pathways and Workflows

The logical flow of the synthetic methods described above can be visualized using the following diagrams.

Caption: Intramolecular Wurtz reaction pathway for the synthesis of gem-diethylcyclopropane.

Caption: Reductive pathway for the synthesis of gem-diethylcyclopropane.

Caption: A generalized workflow for the synthesis and purification of gem-diethylcyclopropane.

Conclusion

The discovery and development of synthetic routes to gem-diethylcyclopropane have provided chemists with a valuable molecular scaffold. The methodologies outlined in this guide represent robust and accessible means of preparing this compound. The unique conformational constraints and lipophilic nature of the gem-diethylcyclopropyl group make it an attractive component in the design of novel therapeutics and other functional molecules. Further research into the applications of this and related structures is warranted.

References

A Theoretical Examination of 1,1-Diethylcyclopropane: A Technical Whitepaper

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a detailed overview of the theoretical studies concerning 1,1-diethylcyclopropane. The document emphasizes the molecule's conformational analysis, thermochemical characteristics, and vibrational spectroscopy, integrating findings from computational chemistry with existing experimental data. Although a complete dataset from primary research is not publicly accessible, this paper synthesizes the current understanding of this compound's molecular behavior and describes the typical methodologies used in its theoretical investigation. This guide is designed to be a fundamental resource for researchers and professionals in drug development and associated scientific fields.

Introduction

This compound is a hydrocarbon of interest due to its strained three-membered ring and the conformational flexibility of its dual ethyl substituents. A thorough understanding of the three-dimensional structure, stability, and vibrational dynamics of this molecule is essential for predicting its chemical reactivity and physical properties. Theoretical studies, primarily utilizing computational chemistry methods, offer significant insights into these aspects at a molecular level. This whitepaper consolidates the key findings from such studies and presents them in a structured format for convenient reference and comparison.

Conformational Analysis

The main focus of theoretical research on this compound has been the characterization of its conformational isomers. The rotation of the two ethyl groups in relation to the cyclopropane ring results in distinct conformers with varying energies and geometries.

Based on spectroscopic and computational evidence, this compound exists as a mixture of at least two conformers at room temperature. These conformers are classified according to their molecular symmetry.

Conformational Isomers

-

C₂ Symmetry Conformer: In this conformer, the two ethyl groups are rotated in a "gear-like" manner, leading to a C₂ axis of symmetry that passes through the C1 carbon of the cyclopropane ring and bisects the C2-C3 bond.

-

Cₛ Symmetry Conformer: This conformer has a plane of symmetry (Cₛ) that includes the C1 carbon and the two methylene carbons of the ethyl groups.

Relative Stabilities

Computational studies have been conducted to ascertain the relative energies of these conformers. Ab initio calculations have shown that the C₂ conformer is the more stable isomer .

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Symmetry | ΔE (kcal/mol) |

| 1 | C₂ | 0.0 (Reference) |

| 2 | Cₛ | 1.1 ± 0.2 |

Note: The energy difference was reported in a conference abstract, and the complete details of the calculation (method, basis set) are not publicly available.

Rotational Barriers

The interconversion between the C₂ and Cₛ conformers occurs via a rotational barrier. The height of this barrier is a crucial parameter for understanding the molecule's dynamics.

Detailed quantitative data on the rotational barriers from theoretical calculations are not available in publicly accessible literature. A comprehensive theoretical study would involve mapping the potential energy surface along the dihedral angles of the ethyl groups to locate the transition state and calculate its energy.

Molecular Structure

The geometric parameters (bond lengths, bond angles, and dihedral angles) for each conformer can be optimized using quantum chemical calculations. This data offers a precise three-dimensional representation of the molecule.

Table 2: Calculated Structural Parameters of this compound Conformers

| Parameter | C₂ Conformer | Cₛ Conformer |

| Bond Lengths (Å) | ||

| C1-C2 | Data not available | Data not available |

| C1-C4 | Data not available | Data not available |

| C4-C5 | Data not available | Data not available |

| Bond Angles (°) ** | ||

| C2-C1-C3 | Data not available | Data not available |

| C2-C1-C4 | Data not available | Data not available |

| C1-C4-C5 | Data not available | Data not available |

| Dihedral Angles (°) ** | ||

| C2-C1-C4-C5 | Data not available | Data not available |

Note: The optimized geometries from the definitive theoretical study by Green, Wurrey, and Kalasinsky are not publicly available. The table above serves as a template for the expected data from such a study.

Vibrational Spectroscopy

Vibrational (Infrared and Raman) spectroscopy is a potent experimental method for identifying and characterizing conformational isomers. Each conformer possesses a unique set of vibrational frequencies. Theoretical calculations are vital for assigning the observed spectral bands to the specific vibrational modes of each conformer.

Studies have demonstrated that in the liquid phase, spectral bands for both the C₂ and Cₛ conformers are present. Upon crystallization, the bands corresponding to the less stable Cₛ conformer vanish, suggesting that only the C₂ conformer is present in the solid state.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Conformers of this compound

| Experimental (Liquid) | Calculated (C₂ Conformer) | Calculated (Cₛ Conformer) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Note: A detailed table of vibrational frequencies from the primary literature is not available. This table illustrates how such data would be presented.

Thermochemical Properties

Thermochemical properties, such as the enthalpy of formation, can be estimated using computational methods.

Table 4: Calculated and Experimental Thermochemical Properties of this compound

| Property | Value | Unit | Method | Source |

| Enthalpy of Formation (gas) | -99.77 | kJ/mol | Joback | Cheméo[1] |

| Gibbs Free Energy of Formation | 63.32 | kJ/mol | Joback | Cheméo[1] |

| Ionization Energy | 8.56 ± 0.05 | eV | Experimental | NIST WebBook[2] |

Note: The values from Cheméo are estimations based on group contribution methods and are not from direct high-level theoretical calculations on the molecule itself.

Methodologies

Experimental Protocols

-

Vibrational Spectroscopy: The experimental investigation of this compound typically involves recording the infrared and Raman spectra in the gaseous, liquid, and solid phases. Variable temperature studies are also performed to observe changes in the relative populations of the conformers.

A detailed experimental protocol from the primary literature is not available. A typical protocol would include information on the spectrometers used, the resolution, sample preparation, and temperature control.

Computational Methods

-

Quantum Chemical Calculations: The theoretical study of this compound employs ab initio or Density Functional Theory (DFT) methods to calculate the molecule's properties. The general workflow for such a study is depicted in the diagram below.

The specific computational methods (e.g., Hartree-Fock, MP2, B3LYP) and basis sets (e.g., 6-31G, cc-pVTZ) used in the definitive study on this molecule are not specified in the available literature.*

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the relationship between the two primary conformers of this compound and the transition state for their interconversion.

References

Quantum Chemical Calculations for 1,1-diethylcyclopropane: A Technical Whitepaper

Introduction

1,1-diethylcyclopropane is a hydrocarbon belonging to the class of cyclopropanes, which are of significant interest in organic chemistry and drug development due to their unique electronic properties and conformational rigidity. The three-membered ring structure imparts a high degree of ring strain, leading to chemical reactivity and physical properties that are distinct from their acyclic analogues. Understanding the molecular structure, vibrational modes, and thermodynamic stability of this compound is crucial for its potential applications.

Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This whitepaper outlines the core principles and methodologies for performing such calculations on this compound, presenting a workflow from geometry optimization to the prediction of thermochemical properties. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and computational chemistry.

Computational Methodology

The computational protocol for analyzing this compound involves a multi-step process that leverages various quantum mechanical methods. The general workflow is depicted in the diagram below.

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. An initial guess of the molecular structure is iteratively refined to find the coordinates that correspond to a minimum on the potential energy surface.

A widely used and computationally efficient method for this purpose is Density Functional Theory (DFT), with the B3LYP functional and a Pople-style basis set such as 6-31G(d). The choice of the level of theory represents a balance between accuracy and computational cost.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point, which is not a stable conformation.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to predict the infrared (IR) and Raman spectra, which are valuable for experimental identification.

Thermochemical Analysis

The results of the frequency calculation are also used to compute various thermodynamic properties of the molecule at a given temperature and pressure (typically standard conditions of 298.15 K and 1 atm). These properties include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy.

Results and Discussion